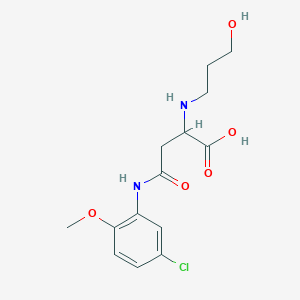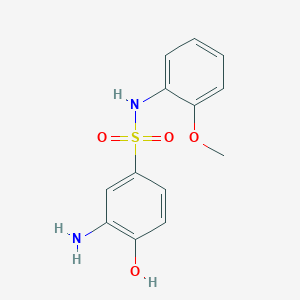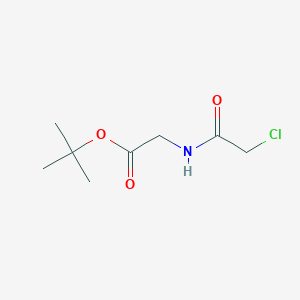
4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid, also known as CHOBUTAM, is a synthetic compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of non-peptide angiotensin II receptor antagonists and has been found to exhibit potent antihypertensive activity in animal models.
Mécanisme D'action
4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid exerts its pharmacological effects by blocking the angiotensin II receptor, which is a key component of the renin-angiotensin-aldosterone system (RAAS). Angiotensin II is a potent vasoconstrictor that increases blood pressure by constricting blood vessels. By blocking the angiotensin II receptor, 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid reduces the vasoconstrictor effect of angiotensin II, leading to a decrease in blood pressure. 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid also inhibits the production of aldosterone, which is a hormone that promotes sodium and water retention, leading to an increase in blood volume and blood pressure.
Biochemical and Physiological Effects
4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid has been found to have several biochemical and physiological effects in animal models. It has been found to reduce oxidative stress and inflammation in the heart and kidneys, which are key factors in the development of cardiovascular and renal diseases. 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid has also been found to improve endothelial function, which is important for maintaining vascular health. In addition, 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid has been found to reduce myocardial fibrosis, which is a common feature of heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid is its potent antihypertensive activity, which makes it a valuable tool for studying the role of the renin-angiotensin-aldosterone system in hypertension. 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid has also been found to have beneficial effects in animal models of heart failure and renal diseases, making it a valuable tool for studying these diseases. However, one of the limitations of 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid is its low solubility, which can make it difficult to administer in animal studies.
Orientations Futures
There are several future directions for research on 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid. One area of research is the development of more potent and selective angiotensin II receptor antagonists. Another area of research is the development of novel formulations of 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid that can improve its solubility and bioavailability. In addition, further studies are needed to explore the potential therapeutic applications of 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid in other diseases such as pulmonary hypertension and diabetic retinopathy.
Conclusion
In conclusion, 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid is a synthetic compound that has been extensively researched for its potential therapeutic applications in hypertension, heart failure, and renal diseases. 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid exerts its pharmacological effects by blocking the angiotensin II receptor, leading to a decrease in blood pressure and improvement in cardiac and renal function. Although 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid has several advantages as a research tool, its low solubility is a limitation that needs to be addressed. Further research is needed to explore the full potential of 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid as a therapeutic agent in various diseases.
Méthodes De Synthèse
The synthesis of 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid involves the reaction of 5-chloro-2-methoxyaniline with 3-hydroxypropylamine in the presence of triethylamine and dichloromethane. The resulting intermediate is then reacted with ethyl 4-chloro-3-oxobutanoate in the presence of potassium carbonate and dimethylformamide. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid has been extensively studied for its potential therapeutic applications in various diseases such as hypertension, heart failure, and renal diseases. In animal models, 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid has been found to exhibit potent antihypertensive activity by blocking the angiotensin II receptor. It has also been found to improve cardiac function and reduce myocardial fibrosis in animal models of heart failure. 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid has also been studied for its potential role in the treatment of renal diseases such as diabetic nephropathy and chronic kidney disease.
Propriétés
IUPAC Name |
4-(5-chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O5/c1-22-12-4-3-9(15)7-10(12)17-13(19)8-11(14(20)21)16-5-2-6-18/h3-4,7,11,16,18H,2,5-6,8H2,1H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTLRWHWBLPMJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC(C(=O)O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Cyclopropyl-3-(2-fluorophenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2821705.png)



![9-[(Butan-2-yl)amino]-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile](/img/structure/B2821711.png)
![ethyl 4-[(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2821713.png)


![3-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2821716.png)
![8-((1H-benzo[d]imidazol-2-yl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2821717.png)
![4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B2821718.png)
![2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol](/img/structure/B2821719.png)

![1-[3-(3-Hydroxy-phenyl)-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B2821724.png)